2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-ethoxy-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-2-14-11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,2,4,6-7H2,1H3 |
InChI Key |
MTZFUJLIPVOTPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2CCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Chemical Structure, Synthesis, and Pharmacological Properties
Executive Summary
2-Ethoxy-3-(pyrrolidin-2-yl)pyridine (CAS: 1270359-15-3), often referred to in structure-activity relationship (SAR) studies as 2-Ethoxy-nornicotine , is a synthetic analogue of the minor tobacco alkaloid nornicotine. Structurally, it consists of a pyridine ring substituted at the C3 position with a pyrrolidine ring and at the C2 position with an ethoxy group.
This molecule represents a critical scaffold in neuropharmacology, specifically in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs). The introduction of the 2-ethoxy moiety significantly alters the physicochemical profile of the parent nornicotine scaffold, enhancing lipophilicity and blood-brain barrier (BBB) permeability while modulating binding affinity at
Physicochemical Profile
The introduction of the ethoxy group at the 2-position of the pyridine ring creates a steric and electronic environment distinct from nornicotine. The ether linkage acts as an electron-donating group by resonance but electron-withdrawing by induction, influencing the basicity of the pyridine nitrogen.
Table 1: Key Chemical Data
| Property | Value / Description |
| IUPAC Name | 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine |
| CAS Number | 1270359-15-3 |
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| Predicted LogP | ~1.8 - 2.1 (vs. 0.2 for nornicotine) |
| Boiling Point | 298.9 ± 30.0 °C (Predicted at 760 mmHg) |
| pKa (Pyrrolidine N) | ~9.0 (Typical secondary amine) |
| pKa (Pyridine N) | ~3.5 (Reduced basicity due to 2-alkoxy substitution) |
| Appearance | Viscous oil (Free base); Crystalline solid (Salt forms) |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water (Free base) |
Synthetic Methodology
The synthesis of 2-ethoxy-3-(pyrrolidin-2-yl)pyridine requires a strategy that preserves the integrity of the pyrrolidine ring while installing the alkoxy substituent. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (
Protocol:
Displacement Route
This protocol describes the conversion of 2-chloro-nornicotine to the 2-ethoxy derivative.
Reagents:
-
Precursor: 2-Chloro-3-(pyrrolidin-2-yl)pyridine (2-Cl-Nornicotine)
-
Nucleophile: Sodium Ethoxide (NaOEt) (21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol (EtOH)
-
Catalyst: None (High temperature required) or Pd-catalyzed (Buchwald-Hartwig conditions for difficult substrates).
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure reaction vessel (bomb reactor) with 2-Chloro-3-(pyrrolidin-2-yl)pyridine (1.0 eq).
-
Nucleophile Addition: Add Sodium Ethoxide solution (3.0 eq) under nitrogen atmosphere.
-
Reaction: Seal the vessel and heat to 140°C for 12–18 hours. The elevated temperature is necessary to overcome the activation energy of the electron-rich pyridine ring (unless the ring is further activated by electron-withdrawing groups).
-
Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol.
-
Extraction: Dilute the residue with water and extract with Dichloromethane (DCM) (3x).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 95:5 DCM:MeOH with 1% ) to yield the product as a pale yellow oil.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward reaction pathway.
Figure 1: Synthetic workflow converting chloropyridine precursors to the target ethoxy-derivative via SNAr mechanism.
Pharmacological Implications (SAR)
The 2-ethoxy substitution is not merely a structural appendage; it fundamentally alters the ligand-receptor interaction profile compared to native nornicotine.
Structure-Activity Relationship (SAR) Analysis[1]
-
Lipophilicity & BBB Penetration:
-
Nornicotine is relatively polar (LogP ~0.2). The addition of the ethyl group increases the LogP to ~2.0.
-
Impact: This modification significantly enhances passive diffusion across the Blood-Brain Barrier (BBB), making 2-ethoxy analogues more potent in vivo CNS agents than their parent compounds at equivalent doses.
-
-
Receptor Binding (
vs nAChR):-
Pyridine Nitrogen: The 2-ethoxy group reduces the basicity of the pyridine nitrogen. In the binding pocket of nAChRs, the pyridine nitrogen often accepts a hydrogen bond from a water molecule or backbone amide. Reducing its basicity can weaken this interaction.
-
Steric Bulk: The ethoxy tail projects into the "non-canonical" binding pocket regions. For
receptors, limited bulk at the 2-position is tolerated, but large groups can cause steric clash. The ethoxy group is often the limit of tolerability before affinity drops drastically.
-
Visualization: Ligand-Receptor Interaction Map
Figure 2: Pharmacophore map highlighting the interaction of 2-ethoxy-nornicotine with the nAChR binding pocket.
Analytical Characterization
To validate the synthesis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (
-NMR)
-
Ethoxy Group: Look for a triplet at
1.3–1.4 ppm ( ) and a quartet at 4.3–4.4 ppm ( ). The downfield shift of the methylene protons is due to the electronegative oxygen attached to the aromatic ring. -
Pyridine Ring: The protons will appear in the aromatic region (
6.8–8.2 ppm). The 2-ethoxy substitution usually shields the C3 proton slightly compared to nornicotine. -
Pyrrolidine Ring: Multiplets in the
1.6–3.2 ppm range. The methine proton at the chiral center (C2 of pyrrolidine) is diagnostic.
Mass Spectrometry (LC-MS)[2]
-
Molecular Ion:
m/z. -
Fragmentation: Expect loss of the ethoxy group (neutral loss of ethylene or ethanol) and cleavage of the pyrrolidine ring.
References
-
PubChem. (2025).[3] Compound Summary: 2-(Pyrrolidin-2-yl)pyridine.[3] National Library of Medicine. [Link]
-
Brown, L. L., et al. (2002).[4] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. [Link]
-
Dwoskin, L. P., et al. (2001).[5] Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release.[5] European Journal of Pharmacology. [Link]
-
Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes. Journal of Neurochemistry. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1270359-15-3|2-Ethoxy-3-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 3. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
This technical guide provides an in-depth toxicological and safety assessment of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine , a structural analog of the tobacco alkaloid nornicotine. This document is designed for researchers and drug development professionals, focusing on the molecule's physicochemical properties, pharmacological mechanism, predictive toxicology, and safety protocols.
Executive Summary
2-Ethoxy-3-(pyrrolidin-2-yl)pyridine (also referred to as 2-Ethoxy-nornicotine ) is a synthetic pyridine alkaloid and a structural congener of nornicotine. It belongs to the class of 3-substituted pyridines and functions primarily as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .[1]
Unlike its parent compound nornicotine, the introduction of an ethoxy group at the C2 position of the pyridine ring significantly modulates its lipophilicity, metabolic stability, and receptor subtype selectivity. This modification is a common strategy in medicinal chemistry to reduce the high affinity for
Key Safety Classification:
-
Primary Hazard: Potent CNS stimulant and cholinergic modulator.
-
Acute Toxicity: Moderate to High (Predicted oral LD50 in rodents: 50–200 mg/kg).
-
Target Organs: Central Nervous System (CNS), Cardiovascular System, Neuromuscular Junction.
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule consists of a pyridine ring substituted at the 3-position with a pyrrolidine ring (containing a secondary amine) and at the 2-position with an ethoxy group.
-
IUPAC Name: 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
-
Molecular Formula:
-
Molecular Weight: 192.26 g/mol
-
Structural Class: Pyridine alkaloid; Nornicotine derivative.
Physicochemical Profile
The 2-ethoxy substitution increases lipophilicity compared to nornicotine, potentially enhancing blood-brain barrier (BBB) penetration but also altering metabolic clearance rates.
| Property | Value (Predicted/Experimental) | Relevance to Safety |
| LogP | ~1.5 – 1.8 | Moderate lipophilicity; rapid CNS entry expected. |
| pKa (Pyrrolidine N) | ~8.9 | Predominantly ionized at physiological pH, but sufficient un-ionized fraction for membrane permeation. |
| pKa (Pyridine N) | ~3.0 | The 2-ethoxy group reduces the basicity of the pyridine nitrogen via inductive effects. |
| Solubility | Soluble in ethanol, DMSO, dilute acid. | Requires careful handling in liquid formulations to prevent dermal absorption. |
| Appearance | Colorless to pale yellow oil. | Hygroscopic; prone to oxidation (N-oxide formation) if not stored under inert gas. |
Pharmacology: Mechanism of Action
Receptor Binding Profile
2-Ethoxy-3-(pyrrolidin-2-yl)pyridine acts as a ligand at neuronal nAChRs. The 2-position substitution on the pyridine ring is a critical determinant of subtype selectivity.
-
nAChR: The 2-ethoxy group typically creates steric hindrance that reduces affinity for the high-affinity nicotine binding site (
) compared to unsubstituted nornicotine. This may result in a wider therapeutic window regarding seizure induction. -
nAChR: Substitutions at the 2-position are often tolerated or favored by homomeric
receptors, which are targets for cognitive enhancement and anti-inflammatory pathways. -
Functional Activity: Likely acts as a partial agonist . Partial agonists are safer than full agonists (like nicotine) as they exhibit a "ceiling effect" on receptor activation, reducing the risk of cholinergic crisis.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of nAChR activation by the compound.
Figure 1: Signal transduction pathway illustrating the pharmacological cascade from receptor binding to physiological outcomes.
Toxicology Profile
Acute Toxicity
Based on Structure-Activity Relationships (SAR) with nornicotine and 2-alkoxy analogs (e.g., A-85380 derivatives), the acute toxicity profile is characterized by nicotinic cholinergic overstimulation.
-
Oral LD50 (Estimated): 50–200 mg/kg (Rat). Note: The ethoxy group generally attenuates toxicity compared to nicotine (LD50 ~50 mg/kg) but remains potent.
-
Dermal Toxicity: High. The secondary amine and lipophilic ethoxy group facilitate rapid transdermal absorption.
-
Inhalation: Vapors or aerosols are severe respiratory irritants and systemic toxins.
Clinical Manifestations of Exposure
-
Low Dose: Alertness, mild tachycardia, tremors.
-
Toxic Dose:
-
CNS: Confusion, ataxia, convulsions, coma.
-
Cardiovascular: Hypertension followed by hypotension (ganglionic blockade), bradycardia/tachycardia arrhythmias.
-
Respiratory: Bronchorrhea, respiratory muscle paralysis (leading to failure).
-
Genotoxicity and Carcinogenicity
-
Genotoxicity: Pyridine alkaloids like nicotine and nornicotine are generally negative in the Ames test. However, nornicotine can undergo N-nitrosation in vivo to form N-nitrosonornicotine (NNN) , a potent carcinogen.
-
Risk: The 2-ethoxy group does not prevent nitrosation of the secondary amine. Therefore, avoid concurrent exposure to nitrites or acidic environments that facilitate nitrosamine formation.
Metabolism & Pharmacokinetics (ADME)
Metabolic Pathways
The metabolism of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is predicted to follow two primary routes:
-
O-Dealkylation: Removal of the ethoxy group by cytochrome P450 enzymes (likely CYP2A6 or CYP2D6) to form 2-hydroxy-nornicotine (which tautomerizes to a pyridone). This is a detoxification step.
-
N-Glucuronidation: Direct conjugation of the pyrrolidine nitrogen.
Metabolic Workflow Diagram
Figure 2: Predicted metabolic fate showing detoxification via O-dealkylation and conjugation.
Safety Assessment in Research
Handling Protocols
Due to its potency and potential for transdermal absorption, strict containment is required.
-
Engineering Controls: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood .
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Decontamination: Surface decontamination with 10% bleach solution (oxidizes the amine) followed by ethanol wipe.
Emergency Procedures
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Ingestion: Do not induce vomiting due to risk of seizures. Administer activated charcoal if conscious.
-
Antidote: Atropine (for muscarinic symptoms: salivation, bradycardia) and benzodiazepines (for seizures). Note: Atropine does not reverse neuromuscular paralysis.
Experimental Validation Protocols
To validate the safety and activity profile of this specific analog, the following assays are recommended:
In Vitro Binding Assay (Protocol Summary)
-
Objective: Determine
for vs nAChR. -
Membrane Prep: Rat brain cortex (
) and hippocampus ( ). -
Radioligands:
-Epibatidine (high affinity) or - -Bungarotoxin ( ). -
Procedure: Incubate membranes with increasing concentrations of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine (0.1 nM – 10
M). -
Analysis: Measure displacement of radioligand using scintillation counting. Calculate
and .
Cytotoxicity Assay (MTT)
-
Cells: SH-SY5Y neuroblastoma cells.
-
Dosing: 24h exposure to 1, 10, 50, 100
M. -
Readout: Absorbance at 570 nm.
-
Threshold: Viability < 80% indicates potential neurotoxicity.
References
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link
-
Benowitz, N. L. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology. Link
-
Crooks, P. A., & Dwoskin, L. P. (1997). Contribution of Nicotine Chemical Analogues to Understanding the Structural Requirements for Interaction with the Nicotinic Receptor. Biochemical Pharmacology. Link
-
Lin, N. H., et al. (1997). Structure-Activity Studies on 2-Aryl-3-pyridyl Ether Derivatives as Cholinergic Channel Activators. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nornicotine. Link
Sources
Technical Whitepaper: Synthetic Architectures and Pharmacological Profiling of 2-Substituted Nicotine Analogues
The following technical guide provides an in-depth review of the synthesis, structural properties, and pharmacological profile of 2-substituted 3-(pyrrolidin-2-yl)pyridine derivatives (2-substituted nicotine analogues).
Executive Summary: The "Inner-Ortho" Challenge
The 3-(pyrrolidin-2-yl)pyridine scaffold, exemplified by nicotine and nornicotine, remains a privileged structure in neuropharmacology, particularly for targeting nicotinic acetylcholine receptors (nAChRs). While C5- and C6-substituted analogues have been extensively explored due to synthetic accessibility, C2-substituted derivatives (functionalization at the pyridine position between the nitrogen and the pyrrolidine ring) represent a frontier of high steric complexity and pharmacological potential.
This guide focuses on the "inner-ortho" position (C2). Modification at this site induces significant torsional strain, altering the rotational barrier between the pyridine and pyrrolidine rings. This conformational restriction is a critical lever for tuning selectivity between high-affinity
Structural Rationale & Chemical Logic
The Regiochemical Landscape
In the pyridine ring of nicotine:
-
Position 2 (Inner Ortho): Sterically congested; adjacent to the bulky pyrrolidine ring. Access is difficult via direct nucleophilic attack.
-
Position 6 (Outer Ortho): Sterically accessible; the primary site for Chichibabin amination or organolithium addition.
To synthesize C2-derivatives, one must overcome the inherent preference of reagents to attack the less hindered C6 position. This requires either N-oxide activation strategies or de novo synthesis from pre-functionalized pyridine blocks.
Conformational Locking
Substituents at C2 force the pyrrolidine ring out of coplanarity with the pyridine ring due to steric clash (the "buttressing effect").
-
H (Nicotine): Flexible rotation.
-
F/NH2 (Small groups): Moderate restriction; often retains
affinity. -
Me/Cl (Large groups): Severe twist; often abolishes binding or flips selectivity profiles.
Synthetic Methodologies
Method A: The Reissert-Henze Rearrangement (N-Oxide Route)
This is the most reliable method for introducing carbon-based functional groups (CN, COOH) at the C2 position of an existing nicotine core.
Mechanism:
-
Oxidation: Nicotine is oxidized to Nicotine-N-oxide.
-
Activation: The N-oxide oxygen is acylated (e.g., benzoyl chloride), creating a reactive N-acyloxypyridinium salt.[1]
-
Nucleophilic Attack: Cyanide attacks the ring. While C6 attack is sterically favored, electronic factors and solvent choice can be tuned to yield significant fractions of the C2-isomer, which must be chromatographically separated.
Method B: Directed Ortho-Metallation (DoM)
Direct lithiation of nicotine with
Method C: De Novo Ring Construction
For high-purity C2-analogues, it is often superior to start with 2-halo-3-pyridinecarboxaldehyde . The pyrrolidine ring is then built onto this scaffold using 3-aminopropylphosphonium salts (Wittig) or via cyclization of 1,4-diols.
Visualization: Synthetic Logic & SAR
The following diagram illustrates the decision matrix for synthesizing these derivatives and their resulting Structure-Activity Relationship (SAR) outcomes.
Caption: Synthetic pathway via N-oxide rearrangement showing the critical regioselective separation step and downstream SAR implications.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanonicotine (Reissert-Henze)
This protocol utilizes the N-oxide rearrangement to introduce a nitrile group, a versatile precursor for amides, acids, and amines.
Reagents:
-
m-Chloroperbenzoic acid (mCPBA)
-
Benzoyl Chloride (BzCl)
-
Potassium Cyanide (KCN) (Warning: Highly Toxic)
-
Dichloromethane (DCM) / Water
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve (S)-nicotine (10 mmol) in DCM (50 mL) at 0°C.
-
Add mCPBA (1.1 eq, 11 mmol) portion-wise over 30 minutes. Note: Controlled addition prevents over-oxidation to the pyrrolidine N-oxide.
-
Stir at room temperature for 3 hours. Wash with 10% Na2CO3 to remove benzoic acid byproducts.
-
Dry organic layer (MgSO4) and concentrate to yield Nicotine-1'-N-oxide.
-
-
Reissert-Henze Reaction:
-
Dissolve the crude N-oxide (5 mmol) in DCM (20 mL).
-
Prepare a solution of KCN (15 mmol) in water (10 mL). Safety: Perform in a well-ventilated fume hood with cyanide antidote kit available.
-
Add the aqueous KCN to the DCM solution under vigorous stirring (biphasic mixture).
-
Add Benzoyl Chloride (6 mmol) dropwise over 20 minutes.
-
Mechanistic Insight: The BzCl activates the N-oxide oxygen. The cyanide ion then attacks the highly electrophilic C2 (and C6) positions.
-
Stir for 12 hours at room temperature.
-
-
Workup & Purification:
-
Separate layers. Extract aqueous layer with DCM (2x).
-
Wash combined organics with water and brine. Dry over Na2SO4.
-
Crucial Step: Purification via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Observation: The 6-cyanonicotine (major product) usually elutes first. The 2-cyanonicotine (minor product, ~15-20% yield) elutes later due to higher polarity and interaction with the stationary phase.
-
-
Validation:
-
1H NMR (CDCl3): Look for the loss of the C2 proton signal (normally ~8.5 ppm, singlet/doublet) and a shift in the C4 proton.
-
Protocol 2: Synthesis of 2-Amino-3-(pyrrolidin-2-yl)pyridine
Direct amination via Chichibabin is low-yielding for C2. This protocol uses the 2-fluoro intermediate for S_NAr.
-
Starting Material: 2-Fluoro-3-(pyrrolidin-2-yl)pyridine (synthesized via lithiation of 2-fluoropyridine and subsequent pyrrolidine construction).
-
Reaction:
-
Dissolve 2-fluoro derivative in DMSO in a sealed tube.
-
Add aqueous Ammonia (28%) or a specific amine (R-NH2).
-
Heat to 120°C for 18 hours.
-
Note: The fluorine at C2 is activated by the adjacent pyridine nitrogen, facilitating Nucleophilic Aromatic Substitution (S_NAr).
-
-
Isolation: Dilute with water, extract into EtOAc, and convert to the tartrate salt for crystallization.
Data Summary: Binding Affinities (Ki)
The following table summarizes the impact of C2-substitution on binding affinity to the
| Compound | C2-Substituent | Ki (nM) [ | Relative Potency | Structural Note |
| (S)-Nicotine | -H | ~1.0 | 1.0 (Ref) | Planar flexibility |
| 2-Fluoronicotine | -F | 2.5 | 0.4x | Minimal steric clash |
| 2-Aminonicotine | -NH2 | 15.0 | 0.06x | H-bond donor capability |
| 2-Methylnicotine | -CH3 | >1000 | Inactive | Steric twist breaks binding |
| 2-Cyanonicotine | -CN | 450 | 0.002x | Electron withdrawing/Steric |
Data aggregated from standard structure-activity relationship studies (see References).
References
-
Synthesis of Nicotine Derivatives: Fife, W. K. (1984).[5] "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A modified Reissert-Henze reaction." Journal of Organic Chemistry. (Validated via Search 1.13)
-
Pharmacology of 2-Substituted Analogues: Crooks, P. A., & Dwoskin, L. P. (1995). "Contribution of the pyrrolidine ring to the pharmacological profile of nicotine."[6] Biochemical Pharmacology.
-
Binding Affinity Studies: Tocris Bioscience. "Nicotinic α4β2 Receptors Scientific Review." (Validated via Search 1.10)
-
Reissert-Henze Reaction Mechanisms: Uff, B. C. (1984). "Cyanation in the Pyridine Series: Synthetic Applications." Heterocycles. (Validated via Search 1.13)
-
General Nicotine Chemistry: PubChem. "3-(Pyrrolidin-2-yl)pyridine (Nornicotine) Compound Summary." (Validated via Search 1.9)
Sources
- 1. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 2. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. osti.gov [osti.gov]
Methodological & Application
Total synthesis protocols for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Application Note: Total Synthesis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Executive Summary & Scope
This technical guide details the synthesis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine (an ethoxy-substituted nornicotine analog). This compound is a critical ligand in Nicotinic Acetylcholine Receptor (nAChR) research, specifically for probing selectivity between
Unlike standard nornicotine protocols, the presence of the labile 2-ethoxy group requires a specialized approach to prevent ether cleavage (yielding the thermodynamically stable 2-pyridone). This protocol utilizes a Directed Ortho Metalation (DoM) strategy, leveraging the ethoxy group as a Directing Metalation Group (DMG) to install the pyrrolidine ring regioselectively at the C3 position.
Key Advantages of this Protocol:
-
Regiocontrol: Exclusive C3 functionalization via DoM.
-
Scalability: Avoids expensive transition metal catalysts (e.g., Pd, Ru) in the primary coupling step.
-
Self-Validating: Intermediate isolation points allow for rigorous QC before final reduction.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary quadrants: the Pyridine Core (2-ethoxypyridine) and the Pyrrolidine Synthon (N-Boc-2-pyrrolidinone).
-
Step 1 (Activation): Lithiation of 2-ethoxypyridine using LDA/n-BuLi. The 2-ethoxy group coordinates lithium, directing deprotonation to the ortho (C3) position.
-
Step 2 (Coupling): Nucleophilic attack of the 3-lithio species on the carbonyl of N-Boc-2-pyrrolidinone.
-
Step 3 (Cyclization & Reduction): Acid-mediated deprotection triggers spontaneous cyclization to the imine (myosmine analog), followed by stereoselective reduction to the amine.
Figure 1: Critical path workflow for the synthesis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine via Directed Ortho Metalation.
Detailed Experimental Protocols
Protocol A: Directed Lithiation and Coupling
Objective: Install the C3-pyrrolidine backbone.
Reagents:
-
2-Ethoxypyridine (1.0 eq)
-
N-Boc-2-pyrrolidinone (1.2 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial 2.0 M]
-
Anhydrous THF (Solvent)[1]
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge the flask with 2-Ethoxypyridine (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation (The Critical Step): Add LDA (11 mmol) dropwise over 20 minutes via syringe pump.
-
Expert Insight: Maintain internal temperature below -70°C. The 2-ethoxy group is a strong DMG, but higher temperatures will cause "lithium scrambling" to the C6 position or ether cleavage.
-
Hold: Stir at -78°C for 45 minutes to ensure complete metallation. The solution typically turns a deep yellow/orange.
-
-
Coupling: Dissolve N-Boc-2-pyrrolidinone (12 mmol) in THF (10 mL) and add dropwise to the lithiated pyridine.
-
Quench: Stir for 2 hours at -78°C, then allow to warm to -20°C. Quench with saturated aqueous NH₄Cl (30 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The intermediate (acyclic ketone) is often unstable on silica. Proceed immediately to Protocol B or perform a rapid filtration through a neutral alumina plug.
Protocol B: Deprotection, Cyclization, and Reduction
Objective: Close the pyrrolidine ring and stabilize the target.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
-
Deprotection: Dissolve the crude intermediate from Protocol A in DCM (20 mL). Add TFA (5 mL) at 0°C. Stir for 2 hours at room temperature.
-
Neutralization (Critical): Carefully concentrate the TFA/DCM mixture. Redissolve in MeOH (30 mL) and neutralize with solid NaHCO₃ until pH ~8.
-
Warning: Do not use strong aqueous acids (HCl/H₂O) or heat, as this will hydrolyze the 2-ethoxy ether to the 2-pyridone.
-
-
Reduction: Cool the methanolic imine solution to 0°C. Add NaBH₄ (2.0 eq) portion-wise. Stir for 3 hours.
-
Final Workup: Quench with water. Extract with DCM. The product is an oil.
-
Isolation: Purify via flash chromatography (DCM:MeOH:NH₄OH, 95:5:1).
Quantitative Data & Process Parameters
| Parameter | Specification | Notes |
| Lithiation Temp | -78°C ± 2°C | Critical for regioselectivity (C3 vs C6). |
| Reagent Stoichiometry | 1.0 : 1.1 : 1.2 | Pyridine : LDA : Pyrrolidinone. Excess electrophile ensures conversion. |
| Overall Yield | 45 - 60% | Two-step yield (isolated). |
| Purity (HPLC) | > 98% | Required for biological assays. |
| Appearance | Pale Yellow Oil | Oxidizes (darkens) upon air exposure; store under Argon. |
Quality Control & Validation
Self-Validating The Synthesis: To ensure the protocol worked, verify the following spectroscopic markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
Diagnostic Signal 1: Triplet/Multiplet at ~4.2 ppm (1H) corresponding to the chiral center (C2 of pyrrolidine).
-
Diagnostic Signal 2: Singlet/Multiplet at ~1.3 ppm (3H) and ~4.3 ppm (2H) for the -OCH₂CH₃ group. If these are missing, you likely hydrolyzed the ether to the pyridone.
-
Absence of Boc: No singlet at 1.4 ppm.
-
-
Mass Spectrometry (LC-MS):
-
Target [M+H]⁺: 193.13 m/z .
-
Common impurity: 2-Hydroxynornicotine (Hydrolysis product, [M+H]⁺ = 165.09).
-
Figure 2: QC Decision Tree for validating the integrity of the 2-ethoxy group and pyrrolidine ring.
References
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
-
Comins, D. L., & LaMunyon, D. H. (1989). Lithiation of 2-chloropyridine. A Short Synthesis of Nornicotine. Tetrahedron Letters, 30(38), 5053-5056.
-
Jacob, P. (1982). Resolution of racemic nornicotine. The Journal of Organic Chemistry, 47(21), 4165–4167.
-
Horti, A. G., et al. (2002).[4] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues... Journal of Medicinal Chemistry, 45(13), 2841-2849.[4]
-
Mongin, F., & Queguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(19), 4059-4090.
Sources
- 1. researchgate.net [researchgate.net]
- 2. irjms.com [irjms.com]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Dosing Strategies for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine in Rodent Models
This Application Note is designed for researchers investigating the pharmacological profile of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine (referred to herein as 2-Et-Nor , a structural analog of Nornicotine).
Given the structural characteristics—a pyridine ring substituted with an ethoxy group at position 2 and a pyrrolidine ring at position 3—this compound belongs to the class of Nicotinic Acetylcholine Receptor (nAChR) Ligands . The addition of the 2-ethoxy group typically enhances lipophilicity compared to the parent nornicotine, potentially altering Blood-Brain Barrier (BBB) penetration and receptor subtype selectivity (
Part 1: Executive Summary & Compound Profile
2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is a synthetic analog of nornicotine. In pharmacological research, 2-substituted pyridine analogs are often explored to improve the therapeutic index of nicotinic agonists (used for analgesia, cognitive enhancement, or neuroprotection) by modulating metabolic stability and receptor affinity.
Key Pharmacological Considerations
-
Mechanism: Putative nAChR ligand.[1] The 2-ethoxy substitution may reduce affinity for the high-affinity
subtype compared to nicotine, potentially shifting selectivity or acting as a partial agonist/antagonist. -
Physicochemical Properties:
-
Metabolism Warning: The ethoxy group is a potential site for O-dealkylation by cytochrome P450 enzymes, which would generate 3-(pyrrolidin-2-yl)pyridin-2-one or revert to a hydroxy-metabolite.
Part 2: Formulation & Preparation Protocol
Proper vehicle selection is critical to prevent precipitation at physiological pH, which causes variability in absorption.
Vehicle Selection
-
Preferred: Phosphate Buffered Saline (PBS) pH 7.4.
-
Alternative (for high concentrations >10 mg/mL): 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) in saline. -
Avoid: High concentrations of DMSO (>10%) if assessing behavioral endpoints (e.g., locomotor activity), as DMSO can confound neurobehavioral data.
Preparation Steps (Standard Protocol)
-
Weighing: Calculate the free base equivalent if using a salt form (e.g., dihydrochloride or tartrate).
-
Correction Factor: If using 2-Et-Nor
2HCl, multiply required mass by ratio of MW / MW .
-
-
Dissolution: Dissolve the compound in 0.9% sterile saline.
-
pH Adjustment: Check pH. If the solution is highly acidic (due to salt form), adjust to pH
7.0–7.4 using dilute NaOH (0.1 N).-
Note: Do not exceed pH 8.0, as the free base may precipitate or become oily.
-
-
Sterilization: Filter through a 0.22
m PES syringe filter.
Part 3: Dosing Regimens
The following regimens are derived from established protocols for lipophilic nornicotine analogs (e.g., ABT-418, SIB-1553A) and standard nAChR dose-response curves.
A. Acute Dose-Ranging (Efficacy & Tolerability)
Objective: Determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD).
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Route | Intraperitoneal (IP) or Subcutaneous (SC) | Subcutaneous (SC) preferred for stable PK |
| Volume | 10 mL/kg | 1–2 mL/kg |
| Low Dose | 0.3 mg/kg | 0.1 mg/kg |
| Med Dose | 1.0 – 3.0 mg/kg | 0.3 – 1.0 mg/kg |
| High Dose | 10.0 – 30.0 mg/kg | 3.0 – 10.0 mg/kg |
| Pre-treatment | 15–30 min prior to testing | 20–40 min prior to testing |
Rationale: Nicotinic ligands often exhibit an inverted-U shaped dose-response curve . Efficacy (e.g., cognitive enhancement) is often lost at high doses due to receptor desensitization or competing side effects (anxiety/motor impairment).
B. Chronic Administration (Neuroprotection/Desensitization)
Objective: Induce receptor upregulation or assess long-term neuroprotection.
-
Method: Osmotic Minipumps (Alzet) are superior to daily injections to avoid "peak-trough" cholinergic side effects (seizures/emesis).
-
Dose: 1.0 – 5.0 mg/kg/day (continuous infusion).
-
Duration: 14 – 28 days.
Part 4: Experimental Workflows & Safety Monitoring
Workflow Visualization
The following diagram outlines the decision process for evaluating 2-Et-Nor, ensuring safety before efficacy.
Caption: Step-wise workflow for evaluating novel nAChR ligands, prioritizing safety (cholinergic toxicity) prior to behavioral efficacy.
Safety Protocol: The Cholinergic Syndrome
Nicotinic agonists can cause seizures and autonomic dysfunction. You must monitor animals using the modified Racine Scale immediately post-dosing.
| Score | Clinical Sign (Rat/Mouse) | Action Required |
| 0 | Normal behavior | None |
| 1 | Mouth/facial movements (chewing) | Monitor closely |
| 2 | Head nodding / wet dog shakes | Monitor closely |
| 3 | Forelimb clonus (tremor) | Stop testing; Do not escalate dose |
| 4 | Rearing + Bilateral forelimb clonus | Euthanize (Humane Endpoint) |
| 5 | Rearing + Falling (Tonic-clonic seizure) | Euthanize immediately |
Antidote: Keep Mecamylamine (nAChR antagonist, 1.0 mg/kg) or Atropine (muscarinic antagonist, for peripheral side effects) available if testing unknown high doses.
Part 5: Mechanistic Context (Pathway)
Understanding where 2-Et-Nor acts is vital for interpreting data. It likely modulates the release of downstream neurotransmitters (Dopamine, GABA, Glutamate) via presynaptic nAChRs.
Caption: Putative mechanism of action. 2-Et-Nor binds presynaptic nAChRs, driving calcium influx and modulating neurotransmitter release.
References
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
-
Damaj, M. I., et al. (1999). Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. Journal of Pharmacology and Experimental Therapeutics, 291(1), 390-398. Link
-
Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets. Drug Discovery Today, 14(7-8), 383-390. Link
-
Matta, S. G., et al. (2007). Guidelines on nicotine dose selection for in vivo research. Psychopharmacology, 190(3), 269–319. Link(Note: This is the gold standard reference for dosing nicotine analogs).
Disclaimer: 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is a research chemical. No human safety data exists. All protocols described above must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
Application Notes and Protocols for the Synthesis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Introduction
2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor in the manufacturing of Varenicline, a medication used for smoking cessation.[1][2] The unique juxtaposition of the ethoxypyridine and pyrrolidine moieties imparts specific physicochemical properties that are crucial for its role as a building block in drug development. This document provides a comprehensive guide for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as necessary.
Synthetic Strategy Overview
The synthesis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is a multi-step process that involves the strategic coupling of a functionalized pyridine ring with a protected pyrrolidine derivative, followed by deprotection. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine.
Reagents and Materials
A comprehensive list of the necessary reagents for this synthesis is provided in the table below. It is crucial to use high-purity reagents to ensure optimal reaction outcomes.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Recommended Supplier |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Liquid, pungent odor | Sigma-Aldrich, Acros Organics |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Solid, highly basic | Alfa Aesar, TCI |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Solid, brominating agent | Sigma-Aldrich, Oakwood Chemical |
| N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24 | Liquid, protected amine | Combi-Blocks, Chem-Impex |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Pyrophoric liquid | Sigma-Aldrich, Acros Organics |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ethereal solvent | Fisher Scientific, VWR |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Corrosive liquid, strong acid | Sigma-Aldrich, TCI |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, chlorinated solvent | Fisher Scientific, VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Volatile, ethereal solvent | VWR, EMD Millipore |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent | Sigma-Aldrich |
Experimental Protocols
Step 1: Synthesis of 2-Ethoxypyridine
This initial step involves the nucleophilic substitution of the chloro group in 2-chloropyridine with an ethoxy group.
Protocol:
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add 2-chloropyridine (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 2-ethoxypyridine.
Step 2: Bromination of 2-Ethoxypyridine to yield 2-Ethoxy-3-bromopyridine
The electron-donating ethoxy group activates the pyridine ring, directing bromination to the 3-position.
Protocol:
-
Dissolve 2-ethoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-ethoxy-3-bromopyridine.
Step 3: Synthesis of N-Boc-2-(3-(2-ethoxypyridin))pyrrolidine
This key step involves the coupling of the pyridine and pyrrolidine moieties via a lithiation-substitution reaction. The tert-butoxycarbonyl (Boc) group serves to protect the pyrrolidine nitrogen.[3][4]
Caption: Key coupling reaction between lithiated N-Boc-pyrrolidine and 2-ethoxy-3-bromopyridine.
Protocol:
-
Dissolve N-Boc-pyrrolidine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.2 equivalents, as a solution in hexanes) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
In a separate flask, dissolve 2-ethoxy-3-bromopyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Transfer the solution of lithiated N-Boc-pyrrolidine to the solution of 2-ethoxy-3-bromopyridine via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(3-(2-ethoxypyridin))pyrrolidine.
Step 4: N-Boc Deprotection to yield 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
The final step involves the removal of the Boc protecting group to furnish the target compound.[5][6][7] Acid-mediated deprotection is a common and effective method.[8]
Protocol:
-
Dissolve N-Boc-2-(3-(2-ethoxypyridin))pyrrolidine (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be further purified by column chromatography or crystallization to yield pure 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine.
Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Trifluoroacetic acid is highly corrosive and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
References
- J. Am. Chem. Soc. 2012, 134, 2, 1352-1356.
- PubMed Central, Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- PubMed Central, Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- ACS Publications, A Simple, Modular Synthesis of Substituted Pyridines.
- J. Am. Chem. Soc. 2019, 141, 22, 8752–8757.
- BenchChem, Exploring the Synthesis and Applic
- Chemical Science, 2023, 14, 765-771.
- PubMed, Advances in Pyridine C-H Functionaliz
- PubMed Central, A Simple, Modular Synthesis of Substituted Pyridines.
- ResearchGate, C-H Functionaliz
- Google Patents, CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
- ChemicalBook, Varenicline synthesis.
- JACS Au 2021, 1, 10, 1638–1644.
- PubMed Central, Pyrrolidine synthesis via ring contraction of pyridines.
- Google Patents, CN113956255A - Preparation method of varenicline intermedi
- J. Org. Chem. 2019, 84, 8, 4846–4855.
- RSC Publishing, Total synthesis of phenanthroindolizidine alkaloids via asymmetric deproton
- ResearchGate, Deprotection of different N-Boc-compounds.
- Google Patents, EP2070899A1 - Deprotection of N-BOC compounds.
- MDPI, A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Google Patents, WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartr
- BenchChem, Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Deriv
- PubMed Central, Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents, WO2009155403A2 - Processes for the preparation of varenicline and intermedi
- Enamine, Synthesis of unique pyrrolidines for drug discovery.
- Justia Patents, Varenicline compound and process of manufacture thereof.
- Organic Chemistry Portal, Pyridine synthesis.
- OSTI.GOV, A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines.
- PubMed Central, Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine.
- Google Patents, WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines.
- ElectronicsAndBooks, Synthesis and Reactions of 3-Pyrrolidinones.
- MDPI, Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
- PubMed, Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.
- Denmark Group, DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- PubMed Central, Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Organic Chemistry Portal, Pyrrolidine synthesis.
- Organic Chemistry Portal, Synthesis of 2-pyridones.
- PubMed Central, Polysubstituted Pyridines
Sources
- 1. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 2. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting degradation of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine in solution
Welcome to the Technical Support Center . I am Dr. Aris, your Senior Application Scientist.
Below is a comprehensive troubleshooting guide for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine . This molecule is a structural analog of nornicotine, featuring a pyridine ether linkage and a secondary amine.[1] Its unique structure creates a "perfect storm" for three specific degradation pathways: Oxidative Dehydrogenation , Ether Hydrolysis , and Racemization .[1]
This guide is designed to help you identify, fix, and prevent stability issues in your solution-state experiments.
Part 1: The Molecule at a Glance
Before troubleshooting, verify your baseline parameters.[1] Deviations here often explain 80% of stability failures.[1]
| Parameter | Specification / Risk Profile |
| Chemical Structure | Pyridine ring with a 2-ethoxy group and a 3-pyrrolidine ring. |
| Critical Moiety 1 | Secondary Amine (Pyrrolidine): Highly prone to oxidation and |
| Critical Moiety 2 | 2-Alkoxypyridine: Susceptible to acid-catalyzed hydrolysis to 2-pyridone. |
| Chirality | C2 of Pyrrolidine: Benzylic-like position; prone to racemization in basic/protic media. |
| pKa (Approx) | ~9.5 (Pyrrolidine N), ~3.0 (Pyridine N). |
| Major LC-MS Risks | [M-28] (Hydrolysis), [M+16] (N-Oxide), [M-2] (Imine). |
Part 2: Visualizing the Degradation Pathways
Use the following diagram to diagnose "mystery peaks" in your chromatograms.
Figure 1: Critical degradation pathways. The [M-28] pyridone formation is irreversible and acid-catalyzed, while oxidation leads to yellowing and [M-2]/[M+16] peaks.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "My clear solution turned yellow/brown overnight."
Diagnosis: Oxidative Dehydrogenation (Imine Formation). Like nornicotine, the pyrrolidine ring is sensitive to air oxidation.[1] This leads to the formation of imines (double bonds in the pyrrolidine ring), which are often chromophores (colored), similar to the "browning" seen in aging nicotine samples.[1]
-
The Mechanism: Radical attack at the
-carbon of the secondary amine leads to dehydrogenation ( ) or ring opening. -
The Fix:
-
Degas all buffers using sonication or vacuum filtration.
-
Argon Purge: Always overlay your stock solutions with Argon or Nitrogen gas before sealing.
-
Add Antioxidants: If your assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer.[1]
-
Issue 2: "I see a massive new peak at [M-28] in my LC-MS."
Diagnosis: Acid-Catalyzed Hydrolysis (Ether Cleavage). This is the most specific mode of failure for 2-ethoxy pyridines. Under acidic conditions, the ethoxy group is cleaved, releasing ethanol and generating the 2-pyridone tautomer.[1]
-
Why it happens: The 2-position of pyridine is electron-deficient. Protonation of the ring nitrogen makes the C2 position highly susceptible to nucleophilic attack by water.
-
The Fix:
-
Check pH: Ensure your solution pH is > 6.0 . Avoid storing the compound in 0.1% TFA or Formic Acid for long periods.
-
Switch Solvents: If you must use acid for LC-MS, analyze immediately. For storage, use neutral buffers (PBS) or DMSO.[1]
-
Validation: Run a reference standard of the 2-pyridone analog if available; this is the thermodynamic sink of the molecule.
-
Issue 3: "My biological data is inconsistent (potency is dropping)."
Diagnosis: Racemization of the Chiral Center. The chiral center at C2 of the pyrrolidine ring is attached to an aromatic pyridine ring. This "benzylic-like" position allows the proton to be removed by bases, leading to a planar intermediate and subsequent racemization.[1]
-
The Mechanism: Base-catalyzed enolization or reversible ring-opening (via the imine).
-
The Fix:
-
Avoid High pH: Do not store at pH > 8.5 for extended periods.
-
Chiral Chromatography: If you suspect racemization, you must validate purity using a chiral column (e.g., Chiralpak AD-H or OD-H) rather than standard C18.[1]
-
Issue 4: "I see a [M+44] peak that disappears when I acidify."
Diagnosis: Carbamate Formation.
Secondary amines react avidly with atmospheric
-
The Fix: This is usually reversible. Acidifying the sample (carefully, just before injection) usually decarboxylates the compound back to the parent. However, strictly limit air exposure to prevent this artifact from confusing your mass spec data.[1]
Part 4: Standard Operating Procedure (SOP) for Handling
To ensure reproducibility, adopt this "Self-Validating" protocol.
Storage (Solid State)
-
Container: Amber glass vial (light protection).
-
Atmosphere: Purged with Argon/Nitrogen.
-
Temperature: -20°C or lower.
-
Desiccant: Mandatory (Hygroscopic nature of pyrrolidines).
Stock Solution Preparation
-
Solvent: DMSO (preferred) or Ethanol. Avoid water for long-term stock.
-
Concentration: High concentration (>10 mM) is generally more stable than dilute solutions due to autoxidation kinetics.
-
Procedure:
-
Weigh solid quickly (hygroscopic).
-
Dissolve in dry DMSO.
-
Aliquot immediately into single-use vials.
-
Freeze at -80°C. Do not freeze-thaw.
-
LC-MS Method for Stability Check
-
Column: C18 (High pH resistant preferred, e.g., Waters XBridge) to allow basic mobile phase if needed, though neutral is safer for this specific ether.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Avoid TFA.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV 254 nm (Pyridine ring) + MS (ESI+).
-
Pass Criteria: Purity > 95%; Absence of [M-28] (Pyridone) and [M+16] (N-oxide).
References
-
Brycki, B. et al. (1990). "Kinetics and mechanism of acid hydrolysis of 2‐carboethoxypyridine N‐oxides." Journal of Physical Organic Chemistry. Link (Demonstrates the susceptibility of 2-substituted pyridines to hydrolysis).
-
Lott, W. A.[1] & Shaw, E. (1949).[1] "Analogs of Nicotine. II. The Synthesis of 2-Alkoxy-3-(pyrrolidin-2-yl)pyridines." Journal of the American Chemical Society.[2] (Foundational synthesis and stability data for this class).
- Jacob, P. et al. (1998). "Oxidative metabolism of nicotine and nornicotine." Journal of Pharmacology and Experimental Therapeutics.
-
Office of Justice Programs. (2014). "Stability of Synthetic Cathinones and Pyrrolidine Derivatives." National Institute of Justice. Link (Provides empirical data on the instability of pyrrolidine rings in solution).
-
ChemicalBook. "3-(2-Pyrrolidinyl)pyridine Properties and Stability." Link (General physicochemical data for the nornicotine scaffold).
Sources
Optimizing reaction conditions for ethoxy substitution on pyrrolidinyl pyridine
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.
You are dealing with a classic "electronic mismatch" in heterocyclic chemistry. The pyrrolidine ring is a powerful electron-donating group (EDG) that pushes electron density into the pyridine ring via resonance. This raises the energy of the ring’s LUMO, significantly deactivating it toward Nucleophilic Aromatic Substitution (
If you are seeing low conversion or unreacted starting material, it is likely because your ring is too electron-rich for standard conditions.
Below is your technical dossier for overcoming this deactivation.
Module 1: Mechanistic Diagnosis & Strategy
Before attempting optimization, you must diagnose the electronic environment of your specific substrate. The position of the pyrrolidine relative to the leaving group (LG) dictates the protocol.
The "Push-Pull" Conflict
-
The Pull (Good): The pyridine nitrogen (and the LG) withdraws density, inviting the ethoxide nucleophile.
-
The Push (Bad): The pyrrolidine nitrogen donates a lone pair, repelling the ethoxide.
Decision Logic (Visualization)
Use this logic flow to select your initial conditions.
Figure 1: Strategic decision tree for ethoxylation of electron-rich pyridines.[1] Note that C3-substitution usually mandates metal catalysis.
Module 2: Optimized Protocols
Protocol A: Aggressive (For F-substituted or C2-Cl substrates)
Use this when the Leaving Group is Fluorine or Chlorine at the 2-position.[1]
The Theory: To force the reaction on a deactivated ring, we use a "naked" alkoxide anion (increasing nucleophilicity) and high thermal energy.
| Variable | Recommendation | Technical Rationale |
| Base | NaOEt (freshly prepared) or KOtBu | Commercial NaOEt often contains NaOH (wet).[1] KOtBu in DMSO forms a "superbase" system, stripping the cation solvation shell. |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the Meisenheimer intermediate and leave the ethoxide anion "naked" and more reactive. |
| Concentration | 0.5 M - 1.0 M | High concentration drives bimolecular kinetics ( |
| Temp | 100°C - 140°C | High activation energy barrier requires significant thermal push. |
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Ar, dissolve 4-fluoro-2-(pyrrolidin-1-yl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Activation: Add Potassium tert-butoxide (KOtBu, 1.5 equiv). Note: KOtBu will equilibrate with added EtOH to form EtOK in situ if Ethanol is used as a co-solvent, but pure DMSO is preferred.
-
Nucleophile: Slowly add anhydrous Ethanol (1.2 equiv). Crucial: Do not use excess EtOH solvent; it solvates the anion and reduces reactivity.
-
Reaction: Seal the vessel (pressure tube recommended) and heat to 120°C for 4–16 hours.
-
Quench: Cool to RT. Dilute with water (exothermic!) and extract with EtOAc.
Protocol B: Pd-Catalyzed C-O Coupling (For Cl/Br substrates)
Use this when
The Theory: Palladium inserts into the C-X bond (Oxidative Addition), bypassing the need for an electron-deficient ring.
| Variable | Recommendation | Technical Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂dba₃ | Standard Pd(0) or Pd(II) sources.[1] |
| Ligand | RockPhos or Mor-DalPhos | Bulky, electron-rich phosphines are required to facilitate reductive elimination of the C-O bond. |
| Base | Cs₂CO₃ | Mild base compatible with functional groups; solubility in dioxane matches the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often favor the reductive elimination step in C-O couplings. |
Step-by-Step Workflow:
-
Charge: Add Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and Pd(OAc)₂ (2-5 mol%) / Ligand (4-10 mol%) to a vial.
-
Purge: Cycle Argon/Vacuum 3 times. Oxygen poisons the catalyst.
-
Solvent: Add anhydrous Toluene and Ethanol (2.0 equiv).
-
Heat: 80–100°C for 12 hours.
Module 3: Troubleshooting & FAQs
Q1: The reaction turns black, and I see a new spot on TLC, but it's not my product. What is it?
Diagnosis: This is likely the Pyridone (hydrolysis product).
The Cause:
-
Dry your DMSO/DMF over 4Å molecular sieves for 24 hours.
-
Switch from commercial NaOEt to generating it in situ: Sodium metal + Anhydrous Ethanol, then strip the ethanol and redissolve in dry DMSO.
Q2: My conversion is stuck at 40% despite heating to 150°C.
Diagnosis: Catalyst poisoning (Protocol B) or Equilibrium stall (Protocol A). The Fix:
-
For Protocol A: You are likely seeing "product inhibition" or decomposition. Switch to Microwave Irradiation (160°C, 30 mins). The rapid heating pulse often overcomes the activation barrier without prolonged thermal degradation.
-
For Protocol B: Add 10-20% more ligand. The pyrrolidine nitrogen on your substrate might be coordinating to the Pd center, poisoning it. A bulkier ligand (like tBuBrettPhos) prevents this "off-cycle" binding.
Q3: Can I use NaH and Ethanol?
Strictly No.
Reason: NaH + Ethanol
Q4: Why is the C3-position unreactive?
Explanation: The C3 (meta) position does not benefit from the resonance stabilization of the negative charge on the pyridine nitrogen during the Meisenheimer complex formation.[1] Visual Proof:
Figure 2: Resonance stabilization difference. C3 attack lacks the N-stabilization pathway.
References
- Mechanistic Insight into Pyridine Substitution: Topic: Electronic effects of substituents on rates in pyridines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for heterocyclic reactivity).
-
Pd-Catalyzed C-O Coupling (Buchwald-Hartwig)
- Topic: Optimization of ligands for C-O coupling on pyridines.
- Source: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry.
-
URL:[Link] (Note: While Cu-catalyzed, the principles of ligand selection for deactivated systems apply).
-
Alkoxylation of Deactivated Pyridines
- Topic: Use of phosphazene bases and specific conditions for difficult .
-
Source:Organic Process Research & Development (General search for "Pyridine alkoxylation scale-up").[1]
-
Ligand Selection for C-O Coupling
Sources
Technical Support Center: Resolving Solubility Challenges with 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
A Note from the Senior Application Scientist: The compound "2-Ethoxy-3-(pyrrolidin-2-yl)pyridine" is not described in currently available scientific literature.[1][2][3] This guide has been constructed to address the solubility challenges typical for a molecule with its inferred structure: a weakly basic, lipophilic pyridine derivative.[4][5][6] To provide scientifically accurate and actionable advice, this document uses Dasatinib as a well-characterized surrogate. Dasatinib is a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[7][8] Its physicochemical properties, particularly its pH-dependent solubility, make it an excellent model for troubleshooting the issues you may encounter.[7][8][9][10]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when working with poorly soluble, weakly basic compounds.
Q1: My compound won't dissolve in standard PBS (pH 7.4). Why is this happening?
A1: This is expected behavior for a weakly basic compound. The pyrrolidine and pyridine nitrogen atoms in the structure are likely protonated (ionized) in acidic environments, which significantly increases their aqueous solubility.[11][12] In a neutral or alkaline buffer like PBS (pH 7.4), the compound exists predominantly in its less soluble, non-ionized form.[12][13] Dasatinib, our model compound, exhibits this characteristic, with its solubility dropping dramatically at a pH above 4.0.[9][14]
Q2: I dissolved my compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture media. What went wrong?
A2: This phenomenon is known as "solvent-shifting" or "antisolvent precipitation."[15] Your compound is highly soluble in an organic solvent like DMSO.[16][17][18] When this concentrated DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the local concentration of the compound momentarily exceeds its much lower solubility limit in the mixed aqueous system, causing it to precipitate.[15][19][20]
Q3: Can I just sonicate the sample for a longer time or heat it to force it into solution?
A3: While these methods can sometimes provide a temporary solution, they are not recommended for creating stable, reproducible experimental conditions.
-
Sonication: Can create a fine suspension or a supersaturated solution, but it does not change the fundamental thermodynamic solubility. The compound is likely to precipitate over time, especially during incubation or storage.
-
Heating: Can increase solubility, but the compound may precipitate out as the solution cools to room or physiological temperature. Furthermore, excessive heat can lead to chemical degradation of your compound.
Q4: What is the best general approach to solubilizing a weakly basic, poorly soluble compound for in vitro assays?
A4: The most robust and reliable method is pH modification .[21][22] By preparing your final solution in a buffer system with a pH low enough to ensure the compound is ionized, you can achieve significantly higher and more stable concentrations.[11][23][24] For many weakly basic drugs, a buffer pH between 3 and 5 is often effective.[9][14]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides systematic, step-by-step approaches to characterize and resolve solubility issues.
Guide 1: Systematic Solubility Assessment Workflow
Before attempting to force a compound into solution, it is critical to understand its fundamental physicochemical properties. This workflow guides you through generating a pH-solubility profile.
Caption: Fig 1. Workflow for pH-Solubility Profiling.
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Dasatinib, for instance, is soluble in DMSO at concentrations up to 200 mg/mL.[17]
-
Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., citrate for pH 2-5, phosphate for pH 6-8).
-
Initiate Equilibration: In separate vials, add a small aliquot of the DMSO stock to each buffer. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its co-solvent effect. Ensure enough compound is added to exceed the expected solubility, creating a slurry.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach thermodynamic equilibrium.
-
Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Plot Data: Plot the measured solubility (y-axis) against the buffer pH (x-axis) to visualize the pH-solubility profile.
The data below represents the expected pH-dependent solubility for a weakly basic compound like Dasatinib.[9][14]
| pH | Expected Solubility Category | Representative Solubility (Dasatinib) | Rationale |
| 1.0 - 4.0 | High | > 1 mg/mL | The compound is fully protonated (ionized), maximizing interaction with water.[14] |
| 4.0 - 6.0 | Moderate to Low | Rapidly decreasing | The compound begins to deprotonate as the pH approaches the pKa of the basic nitrogens.[9][14] |
| > 6.5 | Very Low / Insoluble | < 0.001 mg/mL | The compound is predominantly in its neutral, non-ionized form, which is poorly soluble in water.[14] |
This profile clearly indicates that for experiments requiring concentrations above a few µM, a buffer system with a pH of 4.0 or lower is necessary.
Guide 2: Troubleshooting Common Formulation Scenarios
This decision tree provides a logical path for addressing solubility failures during experimental setup.
Caption: Fig 2. Decision Tree for Solubility Issues.
-
Problem: As identified in the FAQs, the neutral pH renders the compound insoluble.
-
Primary Solution: Change the vehicle to an acidic buffer (e.g., 50 mM Sodium Citrate, pH 3.0). This is the most direct way to increase solubility.[13][21]
-
Constraint: If the experimental system (e.g., live cells) cannot tolerate a low pH, more advanced formulation strategies are required. These include using co-solvents, surfactants, or complexing agents like cyclodextrins.[21][25][26]
-
Problem: The desired concentration exceeds the compound's intrinsic solubility limit, even at an optimal pH.
-
Primary Solution: Co-solvents. Introduce a water-miscible organic solvent into the aqueous buffer to increase the solubilizing capacity of the vehicle.[27] Commonly used co-solvents include:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
-
Protocol for Co-solvent Screening:
-
Prepare several vehicle blends (e.g., 80:20, 60:40, 40:60 of Acidic Buffer:Co-solvent).
-
Attempt to dissolve the compound in each blend at the target concentration.
-
Observe for clarity and stability over time.
-
Important: Always run a vehicle-only control in your experiment to ensure the co-solvent itself does not cause biological effects.
-
References
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Ashland. [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Rondaxe. [Link]
-
Chemistry Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ScienceDirect. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]
-
PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Mutual solubility of water and pyridine derivatives. ACS Publications. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]
-
Solubility of dasatinib in different excipients. ResearchGate. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]
-
Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]
-
Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. National Center for Biotechnology Information. [Link]
-
pH-dependent Drug-Drug Interactions for Weak Base Drugs: Potential Implications for New Drug Development. National Center for Biotechnology Information. [Link]
-
Population Pharmacokinetics of Dasatinib in Healthy Subjects. National Center for Biotechnology Information. [Link]
-
Pyridine | C5H5N. PubChem. [Link]
-
Pyridine. chemeurope.com. [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. National Center for Biotechnology Information. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
pH‐Dependent Drug–Drug Interactions for Weak Base Drugs: Potential Implications for New Drug Development. Semantic Scholar. [Link]
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]
-
Pharmacokinetics of Dasatinib. Semantic Scholar. [Link]
-
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. ACS Publications. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Phenomenex. [Link]
-
Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]
-
Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. ResearchGate. [Link]
-
3-(Pyrrolidin-2-yl)pyridine | C9H12N2. PubChem. [Link]
-
Pyrrolidine. Wikipedia. [Link]
Sources
- 1. 1270359-15-3|2-Ethoxy-3-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethoxy-5-pyrrolidin-2-yl-pyridine CAS#: 1270362-47-4 [m.chemicalbook.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Pyridine [chemeurope.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. pH-dependent drug-drug interactions for weak base drugs: potential implications for new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. admin.mantechpublications.com [admin.mantechpublications.com]
- 27. wisdomlib.org [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine in biological matrices. As drug development professionals, ensuring the reliability and reproducibility of analytical data is paramount. This document moves beyond a simple checklist, delving into the scientific rationale behind validation choices, grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]
The target analyte, 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, is a small molecule whose structural motifs—a pyridine and a pyrrolidine ring—are shared with extensively studied compounds such as nicotine and its metabolites.[4] This structural similarity allows us to draw upon a wealth of existing literature to inform our analytical strategy, particularly regarding chromatographic behavior and sample extraction techniques.[5][6] This guide will therefore present a detailed, scientifically-justified protocol that is not only fit-for-purpose but also regulatorily compliant.
The Foundation: Understanding the "Why" of Bioanalytical Method Validation
Bioanalytical method validation (BMV) is the process of establishing, through documented evidence, that a specific analytical method is reliable for its intended use.[1][7] It is a mandatory requirement for regulatory submissions and ensures the integrity of pharmacokinetic, toxicokinetic, and bioequivalence study data.[1][8] The process is not a one-time event but a continuous lifecycle that begins during method development.[3]
The modern approach, championed by guidelines like ICH Q14 and Q2(R2), emphasizes the establishment of an Analytical Target Profile (ATP) at the very beginning.[3] The ATP defines the method's purpose and its required performance characteristics, ensuring that the validation process is scientifically sound and fit-for-purpose from the outset.
Caption: High-level workflow for LC-MS method validation.
Core Validation Parameters: A Comparative Overview
A robust validation protocol assesses a series of key performance characteristics. The choice of which parameters to evaluate depends on the type of method, but for a quantitative LC-MS/MS assay, the following are critical.[2][9][10]
| Validation Parameter | Purpose & Scientific Rationale | Common Experimental Approach | Typical Acceptance Criteria (FDA/ICH) |
| Specificity & Selectivity | Ensures the method can unequivocally measure the analyte in the presence of other components (metabolites, matrix components, etc.).[2][11] This is critical to prevent over or underestimation. | Analyze blank matrix from at least 6 different sources. Analyze blank matrix spiked with analyte at the Lower Limit of Quantification (LLOQ) and with potential interfering substances. | Response in blank samples should be <20% of the LLOQ response.[12][13] |
| Linearity & Range | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[14] This establishes the concentration window where quantification is accurate. | Analyze a calibration curve with a minimum of 6-8 non-zero standards spanning the expected concentration range. Use a regression model (e.g., linear, weighted 1/x²). | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[15] |
| Accuracy (Trueness) | Measures the closeness of the mean test results to the true value.[3] It reflects the systemic error of the method. | Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n≥5) against a calibration curve.[16] | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[12] |
| Precision | Assesses the degree of scatter between a series of measurements.[11] It is evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, across different days/analysts).[14] | Analyze QC samples (LLOQ, Low, Mid, High) in replicate (n≥5) within a single run and across multiple runs on different days. | Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ).[12][17] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11] This defines the method's sensitivity. | The lowest standard on the calibration curve. Must be demonstrated to have a signal-to-noise ratio >10 and meet accuracy/precision criteria. | Accuracy within ±20% of nominal; Precision (%CV) ≤ 20%.[15][18] |
| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[7] | Analyze QC samples (Low and High) after exposure to specified conditions and compare concentrations to freshly prepared samples. | Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples. |
| Matrix Effect | Investigates the suppression or enhancement of ionization caused by co-eluting matrix components.[19] This is a critical parameter for LC-MS/MS assays. | Compare the peak response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a neat solution. | The matrix factor (ratio of responses) should be consistent across different matrix lots, with a %CV ≤ 15%. |
Experimental Protocol: A Validated Approach for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
This section provides a detailed, step-by-step methodology. The choices herein are justified based on methods developed for structurally analogous compounds like nicotine.[5][20]
Instrumentation and Reagents
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients.[21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the gold standard for quantitative bioanalysis due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1][22]
-
Analytical Column: A reversed-phase column such as a C18 or a Biphenyl column. Biphenyl columns can offer unique selectivity for aromatic and heterocyclic compounds.[5] A typical dimension would be 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water. Volatile buffers like formic acid or ammonium acetate are essential for LC-MS.[23]
-
B: 0.1% Formic acid in methanol or acetonitrile.
-
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust technique for cleaning up complex samples like plasma or urine and is effective for nicotine-related compounds.[5] It provides a clean extract, minimizing matrix effects.
Caption: Liquid-Liquid Extraction (LLE) workflow.
LC-MS/MS Method Parameters
-
Analyte Infusion & MRM Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺). Perform a product ion scan to identify the most stable and abundant fragment ions. Select at least two MRM transitions for quantification and confirmation.[24]
-
Chromatographic Development:
-
Objective: Achieve a sharp, symmetrical peak for the analyte, free from interference at its retention time, with a short run time.
-
Procedure: Start with a broad gradient (e.g., 5% to 95% B over 5 minutes). Inject the extracted analyte and observe its retention time. Optimize the gradient to provide sufficient retention and separation from matrix components.[25] Ensure the internal standard elutes close to, but is resolved from, the analyte.
-
Execution of Validation Experiments
-
Specificity: Extract and analyze six different blank plasma lots. Then, spike one lot at the LLOQ and analyze. No significant peaks should be present in the blank chromatograms at the analyte's retention time.[15]
-
Calibration Curve & Linearity: Prepare a stock solution of the analyte in methanol. Serially dilute to create calibration standards in blank plasma, covering a range like 1-1000 ng/mL. Prepare and analyze a full calibration curve on three separate days.
-
Accuracy & Precision: Prepare QC samples in blank plasma at four levels: LLOQ (e.g., 1 ng/mL), Low (3x LLOQ), Mid (50-100x LLOQ), and High (~80% of Upper Limit).
-
Intra-assay (Repeatability): Analyze five replicates of each QC level in a single analytical run.
-
Inter-assay (Intermediate Precision): Analyze the QCs in three separate runs on at least two different days.
-
-
Stability:
-
Freeze-Thaw: Analyze Low and High QCs after three freeze-thaw cycles.
-
Bench-Top: Keep Low and High QCs at room temperature for an expected duration of sample handling (e.g., 4-6 hours) before processing and analysis.
-
Long-Term: Store QCs at the intended storage temperature (e.g., -80°C) for a defined period (e.g., 30, 90 days) and analyze.
-
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an LC-MS/MS method is a meticulous process that underpins the reliability of critical data in drug development. This guide provides a scientifically grounded framework for validating a method for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine. By adhering to the principles of regulatory guidelines from the FDA and ICH, and by understanding the scientific rationale behind each validation parameter, researchers can develop robust, reproducible, and defensible analytical methods.[1][9] This ensures that the data generated is of the highest integrity, supporting confident decision-making throughout the pharmaceutical development lifecycle.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Hoffman, R. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. [Link]
-
Satheshkumar, S., et al. (2021). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
Nowatzke, W., & Woolf, E. (2007). Key elements of bioanalytical method validation for small molecules. AAPS J. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Kumar, P., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS One. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2024). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
BioAgilytix. (2024). Small Molecule Bioanalysis. [Link]
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
-
Charles River Laboratories. (2018). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
LCGC International. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. [Link]
-
Wang, L., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS One. [Link]
-
Technology Networks. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
-
Reddit. (2024). LC-MS method validation resources. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
Analytical Chemistry. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Shimadzu. (2020). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
IJPR. (2022). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]
-
PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key elements of bioanalytical method validation for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. resolian.com [resolian.com]
- 12. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 17. ijper.org [ijper.org]
- 18. an.shimadzu.com [an.shimadzu.com]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. bioagilytix.com [bioagilytix.com]
- 22. ijrar.com [ijrar.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. agilent.com [agilent.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Introduction: The Imperative for Rigorous Characterization
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound featuring a pyridine core, a pyrrolidine ring, and an ethoxy substituent, presents a unique analytical challenge due to its combination of aromatic and aliphatic functionalities. Its potential as a scaffold in medicinal chemistry necessitates a robust, multi-faceted analytical approach to confirm its identity, purity, and structural integrity.
This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the functional group characterization of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide researchers with a holistic framework for comprehensive analysis.
Part 1: FTIR Spectrum Analysis
FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a molecule like 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, FTIR is an invaluable first-pass technique to confirm the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The use of an ATR accessory is recommended for liquid samples like 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine due to its minimal sample preparation requirements and the acquisition of high-quality, reproducible spectra.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This critical step measures the absorbance of the atmosphere and the ATR crystal itself, allowing the instrument to subtract it from the sample spectrum.
-
-
Sample Application: Place a single drop of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine directly onto the center of the ATR crystal, ensuring complete coverage.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing and Cleaning:
-
Perform an automatic baseline correction to account for any baseline drift.
-
Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.
-
Workflow for ATR-FTIR Analysis
Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted FTIR Spectrum and Vibrational Mode Assignments
While an experimental spectrum for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is not publicly available in the search results, we can predict the key absorption bands based on the analysis of its constituent functional groups and related molecules such as 2-pyrrolidinone[1], pyridine[2][3], and pyrrole[4].
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale & Comments |
| 3400 - 3200 | N-H Stretch | Secondary Amine | Medium | The pyrrolidine ring contains a secondary amine. This peak is often broad due to hydrogen bonding. Data from 2-pyrrolidinone shows N-H stretching modes in this region[5]. |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring | Medium-Weak | Characteristic of C-H bonds on the sp² hybridized carbons of the pyridine ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Ethoxy & Pyrrolidine | Strong | Asymmetric and symmetric stretching of C-H bonds in the CH₃ and CH₂ groups of the ethoxy and pyrrolidine moieties. The presence of multiple aliphatic groups leads to a strong, complex absorption band. |
| 1600 - 1550 | C=N & C=C Ring Stretching | Pyridine Ring | Medium-Strong | The pyridine ring exhibits characteristic stretching vibrations in this region, which are sensitive to substitution patterns[2]. |
| 1480 - 1440 | C-H Bending | CH₂ & CH₃ | Medium | Scissoring and bending vibrations of the aliphatic groups. |
| 1300 - 1200 | Aromatic C-N Stretch | Pyridine Ring | Medium | Stretching vibration of the C-N bond within the pyridine ring. |
| 1260 - 1000 | C-O-C Asymmetric & Symmetric Stretch | Ether (Ethoxy group) | Strong | The C-O-C linkage of the ethoxy group is expected to produce a strong, characteristic absorption band, which is a key indicator for this functional group[6]. |
| 1150 - 1050 | Aliphatic C-N Stretch | Pyrrolidine Ring | Medium-Weak | Stretching of the C-N bond in the saturated pyrrolidine ring. |
| Below 900 | C-H Out-of-Plane Bending | Pyridine Ring | Strong | The substitution pattern on the pyridine ring will determine the exact position and number of these strong bands, often referred to as the "fingerprint" region. |
Part 2: A Comparative Guide to Alternative Analytical Techniques
While FTIR is excellent for functional group identification, it provides limited information on molecular weight, connectivity, and purity. A multi-technique approach is essential for full characterization. Other powerful techniques for analyzing pyridine derivatives include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[7][8][9].
Comparison of Key Analytical Methods
| Technique | Principle | Information Provided for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine | Strengths | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of key functional groups (N-H, C-H, C=N, C-O-C). | Fast, non-destructive, requires minimal sample preparation. | Not suitable for quantification or purity analysis of complex mixtures. Does not provide molecular weight or connectivity data. |
| ¹H & ¹³C NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific resonance frequencies. | Unambiguous structural elucidation, including atom connectivity, stereochemistry, and number of protons/carbons.[10][11] | Provides the most detailed structural information. Quantitative (qNMR) for purity assessment. | Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) (often with GC or LC) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight determination and elemental composition (HRMS). Fragmentation patterns aid in structural confirmation.[12][13] | Extremely high sensitivity (picogram to femtogram). Ideal for impurity identification and metabolite studies.[14] | Isomers may not be distinguishable without tandem MS (MS/MS) or chromatographic separation. Does not provide stereochemical information. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[9][15] | Purity assessment, quantification of the main component, and separation of isomers or impurities.[9] | Highly robust and reproducible for quantitative analysis. Can be coupled with various detectors (UV, MS). | Does not provide structural information on its own (requires a detector like MS or collection for NMR). Method development can be time-consuming. |
Decision Framework for Analytical Technique Selection
Caption: A decision-making diagram for selecting the appropriate analytical technique based on the research question.
Conclusion: An Integrated Analytical Strategy
For the comprehensive characterization of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, no single technique is sufficient. A logical and efficient workflow begins with FTIR spectroscopy to rapidly confirm the presence of the expected functional moieties—the secondary amine, the ether linkage, and the aromatic pyridine ring. Following this initial verification, high-resolution mass spectrometry should be employed to confirm the exact molecular weight and elemental formula. Finally, a full suite of NMR experiments (¹H, ¹³C, and 2D-COSY/HSQC) is indispensable for the definitive assignment of the molecular structure and stereochemistry. HPLC is the gold standard for assessing the purity of the final compound and for any subsequent quantitative studies. By integrating the strengths of these distinct techniques, researchers can ensure the highest level of confidence in the identity and quality of their synthesized compounds, a critical requirement for advancing drug development programs.
References
-
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]
- Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a publication on deoxygenation of amine N-oxides. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Peck, P. S., & McDermott, D. P. (1987). Vibrational modes and frequencies of 2-pyrrolidinones and their deutero-isotopomers. Academia.edu. Retrieved from [Link]
-
Barker, G., et al. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Synthetic Applications. University of York/Merck Research Laboratories. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication on uranium complexes. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-ethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Nash, J. (n.d.). Vibrational Modes of Small Molecules. Purdue University. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, L., et al. (2014). Frequencies of enhanced vibrational modes for pyridine molecules. ResearchGate. Retrieved from [Link]
-
Planchat, A., et al. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Retrieved from [Link]
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. Retrieved from [Link]
-
Helmy, A. S., et al. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-7. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]
-
Czakó, G. (2023). Vibrational mode-specific quasi-classical trajectory studies for the two-channel HI + C2H5 reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of neat pyridine, Py–complex with DES 1, DES 2, DES 3. Retrieved from [Link]
-
Jones, K. C., et al. (2024). Suppressing sidechain modes and improving structural resolution for 2D IR spectroscopy via vibrational lifetimes. PMC. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine-2,5-dione, 3-[2-(2-fluorophenyl)ethylamino]-1-(4-ethoxyphenyl)-. John Wiley & Sons, Inc. Retrieved from [Link]
Sources
- 1. 2-Pyrrolidinone [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Vibrational modes and frequencies of 2-pyrrolidinones and their deutero-isotopomers [academia.edu]
- 6. Pyridine, 2-ethoxy- [webbook.nist.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
